1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone
Overview
Description
1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.10044231 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and antibacterial properties. They are known to interact with various molecular targets, depending on their specific structural features .
Mode of Action
Oxadiazoles are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some oxadiazoles have been found to inhibit enzymes, disrupt protein-protein interactions, or modulate ion channels .
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific targets and the cellular context .
Pharmacokinetics
The presence of the oxadiazole moiety and the phenyl groups could potentially influence these properties .
Result of Action
Based on the known activities of oxadiazoles, this compound could potentially induce changes in cellular processes, such as cell proliferation, apoptosis, or inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the activity and stability of this compound .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some oxadiazole derivatives have shown inhibitory effects against the epidermal growth factor receptor (EGFR), a protein that plays a critical role in cell cycle regulation .
Cellular Effects
Preliminary studies suggest that it may influence cell function by interacting with key cellular pathways
Molecular Mechanism
Based on its structural similarity to other oxadiazole derivatives, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)14-9-5-6-10-15(14)21-11-16-18-19-17(22-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKAPDYUKCYQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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